molecular formula C16H25NO2 B14194352 3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol CAS No. 847147-31-3

3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol

Cat. No.: B14194352
CAS No.: 847147-31-3
M. Wt: 263.37 g/mol
InChI Key: WLYOHMPRIQGFRX-ZDUSSCGKSA-N
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Description

3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol is a complex organic compound that features both amine and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol typically involves multiple steps. One common method involves the alkylation of 3-dimethylaminophenol with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amine group can be reduced to form secondary or primary amines.

    Substitution: Both the amine and phenol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary or primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylaminophenol: Lacks the oct-7-en-2-yl group, making it less hydrophobic.

    4-Dimethylaminophenol: Similar structure but different substitution pattern, affecting its reactivity and applications.

    N,N-Dimethyl-m-aminophenol: Another related compound with different functional groups.

Uniqueness

3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol is unique due to the presence of the oct-7-en-2-yl group, which imparts distinct hydrophobic properties and influences its interaction with biological targets. This makes it a valuable compound for specific applications where such properties are desirable.

Properties

CAS No.

847147-31-3

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

3-(dimethylamino)-4-[(2S)-oct-7-en-2-yl]oxyphenol

InChI

InChI=1S/C16H25NO2/c1-5-6-7-8-9-13(2)19-16-11-10-14(18)12-15(16)17(3)4/h5,10-13,18H,1,6-9H2,2-4H3/t13-/m0/s1

InChI Key

WLYOHMPRIQGFRX-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](CCCCC=C)OC1=C(C=C(C=C1)O)N(C)C

Canonical SMILES

CC(CCCCC=C)OC1=C(C=C(C=C1)O)N(C)C

Origin of Product

United States

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